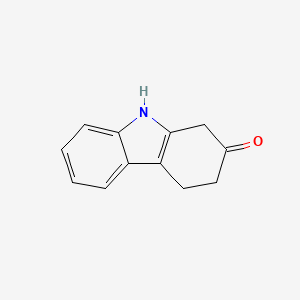

3,4-Dihydro-1H-carbazol-2(9H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4,9-tetrahydrocarbazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXBMDJOLNSLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dihydro 1h Carbazol 2 9h One and Its Derivatives

Cyclization Reactions in the Formation of the 3,4-Dihydro-1H-carbazol-2(9H)-one Ring System

The formation of the tricyclic carbazolone framework heavily relies on powerful cyclization reactions that construct the core indole (B1671886) structure. The Fischer indole synthesis is a foundational and widely used method for this purpose. wikipedia.orgtestbook.combyjus.com

The classic approach involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a cyclic ketone. byjus.comnih.gov For instance, the reaction between a phenylhydrazine and cyclohexanedione is a direct route to the tetrahydrocarbazolone skeleton. The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.orgbyjus.com A subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to a diimine intermediate. Finally, intramolecular attack, elimination of ammonia, and aromatization yield the indole ring fused to the cyclohexane (B81311) system. wikipedia.orgbyjus.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. testbook.comnih.gov

A more modern approach to forming the carbazolone ring involves the intramolecular cyclization of 2-aryl enaminones mediated by a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). rsc.org This metal-free oxidative process facilitates the formation of an aromatic C–N bond. The reaction involves the annulation of the nitrogen moiety on the side-chain to the aryl ring, providing a versatile route to various carbazolone derivatives. rsc.org

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly utilizes catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of carbazolones has significantly benefited from the development of transition metal-catalyzed reactions.

Transition Metal-Mediated Transformations

Transition metals like rhodium, palladium, and copper have been employed to catalyze the formation of carbazole (B46965) and carbazolone structures. These catalysts can activate otherwise inert C-H bonds, enabling direct functionalization and cyclization pathways that offer high atom economy. nih.gov

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and subsequent annulation reactions. nih.govnih.gov This strategy has been successfully applied to the synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-ones. The reaction can proceed through the functionalization of substrates like N-aryl amidines or the cyclization of precursors such as 3-azido-2-aryl-cycloalk-2-en-1-ones.

The proposed catalytic cycle typically begins with a regioselective C(sp²)-H bond activation of an aryl precursor by the Rh(III) catalyst, forming a rhodacycle intermediate. nih.gov This intermediate then reacts with a coupling partner, such as a diazo compound, leading to a carbene insertion. Subsequent migratory insertion and intramolecular cyclization steps yield the final carbazolone product, regenerating the active catalyst to complete the cycle. nih.gov These methods are valued for their high efficiency and broad functional group tolerance, often operating under mild conditions. nih.gov

Multicomponent and One-Pot Synthesis Strategies Involving this compound

One-pot and multicomponent reactions offer significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. Several such strategies have been developed for carbazole-related scaffolds.

A notable one-pot procedure for synthesizing carbazoles involves the reaction of cyclohexanones with arylhydrazine hydrochlorides under metal-free conditions, using molecular oxygen as the oxidant. rsc.org This method combines condensation, cyclization (via Fischer indolization), and subsequent dehydrogenation in a single operation to afford the fully aromatized carbazole. rsc.org While this example leads to the aromatic carbazole, the underlying principle of tandem reactions is applicable to the synthesis of the dihydro-carbazolone core by controlling the final oxidation step.

Similarly, one-pot syntheses of related heterocyclic systems, such as 2,3-dihydro-1H-benzimidazoles, have been achieved by condensing ortho-diaminoanilines with aldehydes. nih.gov These strategies highlight the potential for developing efficient, multicomponent routes directly to this compound and its derivatives from simple, readily available starting materials.

Precursor-Based Synthetic Routes to this compound and its Analogs

An alternative to constructing the entire ring system in one sequence is to start with a related precursor and modify it to obtain the desired carbazolone. The tetrahydrocarbazole framework is a common and easily accessible precursor for such strategies. rsc.org

Tetrahydrocarbazoles can be synthesized in high yields through the classic Fischer indole synthesis from cyclohexanone (B45756) and phenylhydrazine. researchgate.net These stable intermediates can then be oxidized to form the corresponding carbazolone. This two-step approach allows for the synthesis and purification of the precursor before the final, often more sensitive, oxidation step.

Another precursor-based approach involves the Brønsted acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives. acs.org This method proceeds via an initial intramolecular Friedel–Crafts hydroxyalkylation to form a key intermediate, which is then trapped by an external nucleophile. This strategy provides access to a diverse range of 4-functionalized tetrahydrocarbazol-1-ones with high yields. acs.org

Data Tables

Table 1: Synthesis of Substituted 2,3-Dihydro-1H-carbazol-4(9H)-ones via PIFA-Mediated Cyclization

| Entry | Starting Enaminone Substituent (Aryl) | Product Substituent (Carbazolone) | Yield (%) |

| 1 | Phenyl | Unsubstituted | 85% |

| 2 | 4-Methylphenyl | 7-Methyl | 90% |

| 3 | 4-Methoxyphenyl | 7-Methoxy | 88% |

| 4 | 4-Fluorophenyl | 7-Fluoro | 75% |

| 5 | 4-Chlorophenyl | 7-Chloro | 78% |

| 6 | 3-Methylphenyl | 8-Methyl | 82% |

| 7 | 2-Methylphenyl | 9-Methyl (on N) | 82% |

| 8 | 2-Fluorophenyl | 8-Fluoro | 22% |

Data sourced from research on PIFA-mediated annulation of 2-aryl enaminones.

Chemical Transformations and Derivatization Strategies of the 3,4 Dihydro 1h Carbazol 2 9h One Scaffold

Oxidative Modifications of the 3,4-Dihydro-1H-carbazol-2(9H)-one Core

Oxidative reactions of the this compound core primarily lead to aromatization, yielding fully aromatic carbazole (B46965) derivatives. These transformations are crucial for accessing a wide range of carbazole-based compounds with diverse electronic and biological properties. Various oxidizing agents can be employed to achieve this aromatization, converting the cyclohexenone ring into a phenolic or substituted aromatic ring.

One common strategy involves the dehydrogenation of the tetrahydrocarbazole ring system. For instance, the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of carbazol-1-ones or, under different conditions, ring-expanded products like 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. osi.lv The choice of oxidant plays a critical role in determining the reaction outcome. osi.lv In the case of benzo-fused tetrahydrocarbazoles, the primary oxidative transformation is often the complete aromatization of the polycyclic system. osi.lv

Furthermore, the carbonyl group at the C-2 position can direct or influence oxidative processes. For example, 2,3,4,9-tetrahydro-1H-carbazol-1-ones have been used as precursors for the synthesis of highly functionalized carbazoles, including 1-hydroxycarbazoles and 1-hydroxy-2-formylcarbazoles. nih.gov This suggests that the corresponding 2-oxo derivatives could undergo similar transformations, potentially leading to 2-hydroxycarbazoles or further functionalized analogs. Aromatization can also be achieved through a tandem reduction-oxidation protocol, where the ketone is first converted to a tosylhydrazone, followed by microwave-assisted oxidation to the fully aromatic carbazole. researchgate.net

Table 1: Examples of Oxidative Transformations

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Substituted 2,3,4,9-tetrahydro-1H-carbazoles | Various oxidants | 2,3,4,9-Tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones | osi.lv |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Dry benzene (B151609), water, dilute HCl | 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | nih.gov |

| 1-Keto-1,2,3,4-tetrahydrocarbazoles | Tosylhydrazine, MgSO4, microwave | Carbazoles | researchgate.net |

Reductive Transformations of the Carbonyl Functionality in this compound

The carbonyl group at the C-2 position of the this compound scaffold is a prime target for reductive transformations, providing access to the corresponding alcohol, 2,3,4,9-tetrahydro-1H-carbazol-2-ol. This transformation is typically achieved using common reducing agents.

A standard and effective method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). This reaction is generally performed under an inert atmosphere to prevent unwanted side reactions. The procedure involves dissolving the carbazolone derivative in the solvent mixture, followed by the portion-wise addition of sodium borohydride. chemicalbook.com The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. chemicalbook.com Upon completion, a standard workup procedure involving removal of the solvents, addition of water, and extraction with an organic solvent like dichloromethane (B109758) (DCM) is employed to isolate the crude product. chemicalbook.com The resulting racemic alcohol can then be purified by flash column chromatography on silica (B1680970) gel. chemicalbook.com

This reduction is a key step in the synthesis of various carbazole derivatives, as the resulting hydroxyl group can be further functionalized or may be a crucial feature for the biological activity of the target molecule. For instance, the synthesis of certain anti-prion compounds requires the presence of a hydroxyl group at the 2-position of the N-propyl substituted tetrahydrocarbazole ring. nih.gov

Table 2: Reduction of Tetrahydrocarbazolones

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Tetrahydrocarbazol-1-one derivative | NaBH₄, THF, MeOH | Racemic 2,3,4,9-Tetrahydro-1H-carbazol-1-ol | 90% | chemicalbook.com |

Regioselective Functionalization via C-H Activation on the this compound Skeleton

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itrsc.org The carbazole scaffold, including its partially saturated derivatives like this compound, has been a subject of interest for such transformations. chim.it

Transition metal catalysis, particularly with palladium (Pd), rhodium (Rh), and ruthenium (Ru), has been instrumental in achieving regioselective C-H functionalization of the carbazole core. chim.itnih.gov These methods often employ a directing group, which chelates to the metal center and positions it in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization. chim.it Functional groups such as pyrimidine (B1678525) can be installed on the carbazole nitrogen to direct ortho-C-H bond activation. chim.it

For the this compound skeleton, C-H functionalization can be envisioned at various positions on both the aromatic and the saturated rings. While much of the research has focused on the fully aromatic carbazole, the principles of directed C-H activation are applicable to its hydrogenated analogs. For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize N-acyl derivatives of the carbazolone. smolecule.com Furthermore, late-stage C-H functionalization has been successfully applied to complex natural product skeletons, demonstrating the potential for diversifying the this compound core at otherwise unreactive positions. nih.gov

Recent advancements have also explored transient directing group strategies, where a mediator like norbornene facilitates the C-H activation, avoiding the need for a permanently installed directing group. nih.gov This approach has been successfully used for the direct Pd-catalyzed C-H alkylation and acylation of carbazoles. nih.gov Additionally, regioselective C-H insertion reactions of rhodium(II)-carbenoids have been developed for the C3-functionalization of 9H-carbazoles. sci-hub.se The direct dilithiation of the carbazole nucleus at the 4- and 5-positions has also been reported, providing a route to bay-region functionalized carbazoles. bham.ac.uk

Table 3: Examples of C-H Functionalization on Carbazole Scaffolds

| Catalyst/Mediator | Reaction Type | Functionalized Position | Reference |

|---|---|---|---|

| Palladium (Pd) / Norbornene | C-H Alkylation/Acylation | C1 | nih.gov |

| Rhodium(II) | C-H Insertion | C3 | sci-hub.se |

| n-Butyllithium (nBuLi) / TMEDA | Dilithiation | C4, C5 | bham.ac.uk |

| Rhodium(III) | C-H Activation | N-Acyl derivatives | smolecule.com |

Annulation and Ring Modification Reactions of this compound

The this compound scaffold serves as a valuable platform for the construction of more complex, fused heterocyclic systems through annulation and ring modification reactions. These transformations can significantly alter the steric and electronic properties of the parent molecule, leading to novel structures with potentially interesting biological or material properties.

One prominent approach is the Fischer indole (B1671886) synthesis, which is a classic method for constructing the carbazole ring system itself. This reaction can be adapted to create substituted tetrahydrocarbazoles from appropriate precursors. researchgate.netrsc.org For instance, the reaction of L-menthone with substituted phenyl hydrazines yields diastereomeric 2,3,4,4a-tetrahydro-1H-carbazoles. rsc.org

The carbonyl group and the adjacent active methylene (B1212753) positions in this compound are key sites for annulation reactions. For example, condensation reactions can be employed to build additional rings onto the carbazolone framework. The synthesis of indolo[2,3-b]carbazole-6,12-diones has been achieved starting from 2,3,4,9-tetrahydro-1H-carbazol-1-one, utilizing a Japp-Klingemann reaction followed by Fischer indole cyclization. researchgate.net A similar strategy could be envisioned starting from the 2-oxo isomer.

Phosphine-catalyzed [4+2] annulation reactions of allenoates with 3-nitroindoles have been developed to construct functionalized dihydrocarbazoles with high enantioselectivity. nih.gov This method proceeds through a dearomatization-aromatization sequence under mild conditions. nih.gov While this specific example builds the carbazole core, the principle of cycloaddition reactions can be applied to the existing this compound to create fused systems.

Furthermore, intramolecular cyclization reactions are a powerful tool for ring formation. For example, PIFA-mediated intramolecular cyclization of 2-aryl enaminones provides access to carbazolones through an oxidative aromatic C-N bond formation. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation followed by intramolecular annulation of arylhydrazines with iodonium (B1229267) ylides can yield tetrahydrocarbazol-4-ones. researchgate.net

Table 4: Annulation and Ring Modification Strategies

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Phenyl hydrazines, acid catalyst | Tetrahydrocarbazoles | researchgate.netrsc.org |

| [4+2] Annulation | Phosphine catalyst, allenoates, 3-nitroindoles | Dihydrocarbazoles | nih.gov |

| Intramolecular Cyclization | PIFA, Rhodium(III) catalyst | Carbazolones | researchgate.net |

| Japp-Klingemann/Fischer Indole | - | Indolo[2,3-b]carbazole-6,12-diones | researchgate.net |

N-Substitution and Heteroatom Modification Reactions on this compound

The nitrogen atom of the pyrrole (B145914) ring in the this compound scaffold is a nucleophilic center that readily undergoes substitution reactions, allowing for the introduction of a wide variety of functional groups. These modifications can significantly impact the molecule's properties and are a common strategy in the development of new therapeutic agents and materials.

N-alkylation is a straightforward and widely used transformation. This can be achieved by reacting the carbazolone with various alkylating agents, such as alkyl halides or epoxides, often in the presence of a base. For example, 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized by reacting the parent tetrahydrocarbazole with (haloalkyl)oxiranes. nih.govresearchgate.net These reactions are crucial for preparing compounds with specific pharmacophores, such as the 2-hydroxy-3-(1-piperidinyl)propyl side chain found in some anti-prion agents. nih.gov The synthesis of N-methyl and N-ethyl derivatives has also been reported, typically involving the use of the corresponding alkylating agent. niscair.res.in

N-acylation is another important modification. Acetylation of 1,2,3,4-tetrahydrocarbazole (B147488) has been accomplished using acetyl chloride in glacial acetic acid. mdpi.comresearchgate.net The resulting N-acetyl group can serve as a protecting group or as a handle for further transformations. Similarly, reaction with other acylating agents like succinoyl chloride or phenylacetyl chloride can lead to the formation of more complex N-substituted derivatives, and in some cases, can even induce cyclization to form fused ring systems. mdpi.comresearchgate.net

Modification of other heteroatoms within the carbazolone scaffold or its derivatives is also possible. For example, the carbonyl group at the C-2 position can be converted into a thiocarbonyl group (thione) using Lawesson's reagent. The resulting 1,2-dihydro-9H-carbazole-4(3H)-thione (an isomer of the target compound's thionated product) has been synthesized and structurally characterized. nih.gov The oxime functionality can also be introduced at the carbonyl position by reaction with hydroxylamine, which can then be further modified. smolecule.com

Table 5: N-Substitution and Heteroatom Modification Reactions

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| N-Alkylation | (Haloalkyl)oxiranes | 9-(2-hydroxy-3-aminopropyl) derivatives | nih.govresearchgate.net |

| N-Alkylation | Alkyl halides | 9-Methyl/Ethyl derivatives | niscair.res.in |

| N-Acylation | Acetyl chloride | 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | mdpi.comresearchgate.net |

| N-Acylation | Phenylacetyl chloride | 1,9-Diphenylacetyl-tetrahydrocarbazole | mdpi.comresearchgate.net |

| Thionation | Lawesson's reagent | 1,2-Dihydro-9H-carbazole-4(3H)-thione | nih.gov |

| Oxime formation | Hydroxylamine | (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime | smolecule.com |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 3,4 Dihydro 1h Carbazol 2 9h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. For derivatives of 3,4-Dihydro-1H-carbazol-2(9H)-one, both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable for confirming their complex structures.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the case of this compound derivatives, the aromatic protons of the carbazole (B46965) ring system typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. researchgate.net The specific chemical shifts and coupling constants of these protons are crucial for determining the substitution pattern on the aromatic ring.

The aliphatic protons of the cyclohexanone (B45756) ring exhibit characteristic signals that are informative of their chemical environment. For instance, the methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom of the carbazole ring system show distinct chemical shifts and coupling patterns. These signals, along with those from any substituents, allow for a comprehensive assignment of the proton resonances. Two-dimensional NMR techniques, such as COSY and HMBC, are often employed to establish proton-proton and proton-carbon correlations, respectively, which is vital for unambiguous structural assignment. vibgyorpublishers.org

Carbon (¹³C) NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the cyclohexanone ring is a key diagnostic signal, typically appearing significantly downfield in the spectrum. The aromatic carbons of the carbazole moiety give rise to a series of signals in the aromatic region (δ 110-150 ppm), with their precise chemical shifts being sensitive to the nature and position of substituents. mdpi.com

The aliphatic carbons of the cyclohexanone ring can also be readily identified. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments helps in distinguishing between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. rsc.org The combination of ¹H and ¹³C NMR data provides a powerful tool for the complete structural elucidation of these complex heterocyclic systems. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 7.4 (s, 1H, N-H), 7.28 (s, 2H, N-H), 7.01 (d, 1H, Ar H), 6.77 (d, 1H, Ar H), 6.57 (s, 1H, Ar H), 2.71-2.43 (m, 4H, Aliphatic H), 1.92-1.90 (m, 4H, Aliphatic H) | Not explicitly provided | niscair.res.in |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Not explicitly provided | Not explicitly provided | niscair.res.in |

| 9-Pentyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 7.92 (d, J = 8.36 Hz, 1H, Ar H), 6.99 (d, J = 2.5 Hz, 1H, Ar H), 6.83 (s, 1H, Ar H), 3.85 (t, 2H, N-CH2), 2.68 (t, 2H, Aliphatic H), 2.53 (t, 2H, Aliphatic H), 1.86-1.80 (m, 2H, N-CH2), 1.62- 1.53 (m, 4H,Aliphatic H), 1.48-1.41 (m, 2H, N-CH2), 1.29-1.24 (m, 2H, N-CH2), 0.99 (t, 3H, N-CH3) | Not explicitly provided | niscair.res.in |

| 1-(4-Fluorobenzoyl)-9H-carbazole | 8.13 (d, J = 7.8 Hz, 1H, H-C(8)), 7.97 (d, J = 8.1 Hz, 1H, H-C(5)), 7.87 (dd, J = 8.7, 5.4 Hz, 2H, H-C(2’/6’)), 7.55 – 7.44 (m, 3H, H-C(4), H-C(6), H-C(7)), 7.33 – 7.26 (m, 3H, H-C(2), H-C(3), H-C(3’/5’)), 8.25 (br. s., 1 H, NH) | 196.6 (CO), 165.0 (d, ¹J(C,F) = 253 Hz, C-4’), 140.3, 140.1, 135.3 (d, ⁴J(C,F) = 3 Hz, C-1’), 132.0 (d, ³J(C,F) = 9 Hz, C-2’/6’), 130.6, 126.8, 126.2, 125.3, 122.4, 120.6, 120.4, 118.5, 118.2, 115.6 (d, ²J(C,F) = 22 Hz, C-3’/5’), 111.5 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound derivatives, the IR spectrum provides clear evidence for the key structural features.

The most prominent absorption band is typically that of the carbonyl (C=O) stretching vibration, which appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and the electronic nature of substituents. The N-H stretching vibration of the carbazole nitrogen usually appears as a sharp to broad band in the range of 3200-3500 cm⁻¹. niscair.res.in Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C-N stretching vibration of the carbazole ring also gives rise to characteristic absorptions. The presence of other functional groups, such as nitro or amino groups, will result in additional characteristic absorption bands, further aiding in the structural confirmation. niscair.res.in For example, a nitro group will show strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

| Compound/Derivative | Key IR Absorptions (cm⁻¹) | Reference |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 3389 and 3214 (N-H), 2917 (C-H), 1420, 1325, 735, 686 | niscair.res.in |

| 9-Pentyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 3048, 2921 (C-H), 1625, 1516 and 1324 (NO₂), 1473, 870, 686 | niscair.res.in |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride | 3401 (aromatic C-H), 1604 (aromatic C=O), 1495, 1445 (aromatic C=C), 1330 (C=S), 750 (C-S) | researchgate.net |

| 1,2,3,4-Tetrahydro-9H-carbazole | Data available in NIST Chemistry WebBook | nist.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For derivatives of this compound, HRMS provides the definitive evidence for their elemental composition. mdpi.com The observed accurate mass is compared with the calculated theoretical mass for the proposed molecular formula, and a close match (typically within 5 ppm) provides strong support for the assigned structure. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, revealing the loss of specific substituents or characteristic fragments of the carbazolone core.

| Compound | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 186.11 | 187.04 [M+1] | niscair.res.in |

| 9-Pentyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 286.15 | 287.14 [M+1] | niscair.res.in |

| 1-(4-Fluorobenzoyl)-9H-carbazole | 289.09 | 290.25 [M+H]⁺ | mdpi.com |

| 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one | 262.99458 | Not explicitly provided | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound and its derivatives, the UV-Vis spectrum is dominated by electronic transitions within the carbazole chromophore. researchgate.netresearchgate.net

The parent carbazole system exhibits characteristic absorption bands corresponding to π-π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. mdpi.comnist.gov Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands, respectively. This technique is particularly useful for studying the effects of substitution on the electronic properties of the carbazole system and for comparing the electronic structures of different derivatives. nist.gov

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Bis carbazoles | CH₃CN | Varies by specific compound | researchgate.net |

| Simple Carbazole (Cz-P(2,7)) | Various (solution) | Similar trends, minor shifts | mdpi.com |

| Simple Carbazole (Cz-P(2,7)) | Thin Film | Small bathochromic shift (5 nm) vs. solution | mdpi.com |

| Carbazole | Not specified | Data available in NIST WebBook | nist.gov |

| 1,2,3,4-Tetrahydro-9H-carbazole | Not specified | Data available in NIST WebBook | nist.gov |

X-ray Crystallography for Solid-State Structural Determination

This technique is invaluable for confirming the stereochemistry at chiral centers and the regiochemistry of substitution. nih.gov For example, in a crystal structure of a 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one, the cyclohexane (B81311) ring was found to adopt a sofa conformation. nih.gov Furthermore, X-ray crystallography reveals details about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. nih.gov The crystallographic data, including unit cell parameters and space group, provide a definitive fingerprint of the solid-state structure. mdpi.com

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one | Not specified | Not specified | Cyclohexane ring adopts a sofa conformation. | nih.gov |

| 2,3,4,9-Tetrahydro-1H-carbazole | Not specified | Not specified | Disordered cyclohexene (B86901) ring adopts half-chair conformations. | researchgate.net |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Four molecules in the unit cell. | mdpi.com |

| Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate | Not specified | Not specified | Cyclohexenone ring has an envelope conformation. | nih.gov |

| 1-(4-Fluorobenzoyl)-9H-carbazole | Not specified | Not specified | Fluoro-substituted phenyl ring is twisted out of the plane of the carbazole moiety. | mdpi.com |

Computational Chemistry and Theoretical Modeling of 3,4 Dihydro 1h Carbazol 2 9h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-Dihydro-1H-carbazol-2(9H)-one at the atomic and molecular levels. These methods allow for the detailed examination of its electronic structure and the prediction of its chemical reactivity.

HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. wikipedia.org

For carbazole-based compounds, the HOMO and LUMO are typically distributed across the π-conjugated system. researchgate.net In the case of this compound, the HOMO would likely be localized on the electron-rich carbazole (B46965) ring system, while the LUMO would also be distributed over the aromatic framework.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

| Global Reactivity Descriptor | Formula | Description |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a neutral molecule. |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from a neutral molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies, which are instrumental in predicting the chemical behavior of a molecule.

Natural Bond Orbital (NBO) Studies

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. uni-muenchen.dewikipedia.org This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds. wikipedia.org

NBO analysis can elucidate hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is quantified by second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis would reveal the nature of the C-N, C-C, and C=O bonds, as well as the delocalization of the nitrogen lone pair into the aromatic system, which is a key feature of the carbazole moiety. While specific NBO studies on this particular compound are not found in the literature, this method is widely applied to understand the electronic structure of organic molecules. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions in Theoretical Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iajesm.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein receptor. researchgate.net

While there are no specific molecular docking studies focused solely on the theoretical ligand-receptor interactions of this compound in the available literature, studies on various tetrahydrocarbazole derivatives have been conducted. These studies often involve docking these compounds into the active sites of specific enzymes or receptors to explore their potential biological activities. researchgate.net For instance, derivatives of 1,2,3,4-tetrahydrocarbazole (B147488) have been investigated as potential inhibitors of enzymes like GlcN-6-P synthase through molecular docking simulations. researchgate.net Such studies typically report binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net A theoretical docking study of this compound would involve selecting a relevant protein target and using computational software to predict the most stable binding pose and estimate the binding affinity.

Simulation of Spectroscopic Parameters

Computational methods can be used to simulate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These simulations are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT calculations are commonly used to predict NMR chemical shifts (1H and 13C) and IR spectra. nih.govtandfonline.com The calculated values are then often compared with experimental data to validate the computational model and the proposed molecular structure. For instance, the theoretical vibrational frequencies of a molecule can be calculated and compared to its experimental FT-IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. While there are no specific reports on the simulated spectroscopic parameters for this compound, this is a standard computational procedure applied to newly synthesized compounds. researchgate.net

Solvation Effects and Molecular Dynamics Simulations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can model these solvation effects. Implicit solvation models treat the solvent as a continuous medium, while explicit solvation models involve simulating individual solvent molecules surrounding the solute.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov In an MD simulation, the motion of atoms and molecules is calculated by iteratively solving Newton's equations of motion. This allows for the investigation of conformational changes, intermolecular interactions, and the influence of the solvent on the solute's structure and dynamics. nih.gov

For this compound, MD simulations could be used to study its conformational flexibility, particularly of the non-aromatic ring, and its interactions with solvent molecules like water. While specific MD simulation studies for this compound are not available in the literature, the methodology is widely applied to understand the behavior of organic molecules in solution. nih.gov

Role of 3,4 Dihydro 1h Carbazol 2 9h One in Medicinal Chemistry Research and Scaffold Development

Design Principles for Carbazole-Based Bioactive Scaffolds

The utility of the carbazole (B46965) framework, including the 3,4-dihydro-1H-carbazol-2(9H)-one nucleus, in designing bioactive scaffolds stems from several key principles. nih.govunivaq.it These scaffolds provide an ideal foundation for constructing complex molecular architectures intended to interact with biological targets.

Key features of the carbazole scaffold that make it an advantageous framework include:

Structural Rigidity and Planarity: The fused ring system provides a rigid and planar geometry, which helps in the preorganization of attached functional groups, facilitating stronger and more specific interactions with target proteins. univaq.it

Hydrogen Bonding Capability: The carbazole nucleus contains a strong hydrogen bond donor in the form of the pyrrole-like NH group, which is crucial for molecular recognition and binding affinity. univaq.it Unlike other heterocycles, it lacks hydrogen bond acceptor moieties, which can prevent the kind of self-association that might hinder target binding. univaq.it

Modulable Electronic Properties: The aromatic system allows for fine-tuning of the electronic properties through the introduction of various substituents. These modifications can influence the molecule's reactivity, binding mode, and pharmacokinetic profile. nih.gov

Inherent Photophysical Properties: Many carbazole derivatives are chromophoric and fluorescent. nih.govunivaq.it This intrinsic property is highly beneficial for developing fluorescent probes and sensors to study biological processes and for use in bioimaging. nih.gov

Versatility for Derivatization: The carbazole core is highly versatile and can be functionalized at multiple positions, particularly at the nitrogen atom (N-9) and various positions on the aromatic rings, allowing for the creation of diverse chemical libraries. nih.gov

These design principles are foundational for leveraging the carbazolone core to create molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govontosight.ai

Strategies for Derivatization to Explore Chemical Space for Research Purposes

This compound is a versatile building block whose chemical space can be extensively explored through various derivatization strategies. smolecule.com These modifications are aimed at generating analogues with improved potency, selectivity, and drug-like properties.

Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atom at the 9-position is a common site for modification. Introducing different alkyl or aryl substituents can significantly alter the compound's solubility, lipophilicity, and biological activity. For instance, the introduction of a 2-(diethylamino)ethyl group at this position has been explored to enhance water solubility and bioavailability.

Modification of the Carbonyl Group: The ketone at the 2-position is a key functional group for derivatization. It can be reduced to the corresponding alcohol, which can then be further functionalized, or it can be used to form imino derivatives by condensation with various amino compounds. smolecule.commdpi.com These imines can serve as intermediates for the synthesis of more complex heterocyclic systems. mdpi.com

Substitution on the Aromatic Ring: The benzene (B151609) ring portion of the carbazole nucleus can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens (bromo, chloro) or nitro groups. scielo.br These substituents can modulate the electronic properties and steric profile of the scaffold.

C-H Activation: Modern synthetic methods, such as rhodium(III)-catalyzed C-H activation, have been employed to synthesize N-acyl derivatives, showcasing the advanced strategies used to functionalize the carbazolone core. smolecule.com

The following table summarizes key derivatization approaches for the carbazolone scaffold.

| Position | Reaction Type | Reagents/Conditions | Purpose/Outcome | Reference |

| N-9 | N-Alkylation | Alkyl halides, bases | Introduce side chains to modulate solubility and biological targeting. | |

| C-2 (Carbonyl) | Condensation | Thiourea, semicarbazide, glycine | Formation of imino derivatives for further cyclization. | mdpi.com |

| C-2 (Carbonyl) | Reduction | Reducing agents | Conversion to alcohol for further functionalization. | smolecule.com |

| Aromatic Rings (e.g., C-6, C-8) | Electrophilic Substitution | N-bromosuccinimide, urea (B33335) nitrate | Introduce electron-withdrawing/donating groups to tune electronic properties. | scielo.br |

| C-H Bonds | C-H Activation | Rhodium(III) catalysts | Direct and efficient formation of C-C or C-N bonds. | smolecule.com |

Precursor Utility in the Synthesis of Complex Medicinal Candidates

One of the most significant roles of this compound in medicinal chemistry is its function as a key intermediate or precursor for the synthesis of more elaborate and potent drug candidates. smolecule.com Its structure is embedded within a variety of natural products and synthetic molecules that exhibit significant pharmacological properties. wikipedia.orgresearchgate.net

The tetrahydrocarbazole framework is a core component of established drugs like the antiemetic ondansetron (B39145) and the antiallergic agent ramatroban, highlighting the therapeutic relevance of this scaffold. wikipedia.org In research, the carbazolone core is a starting point for building fused heterocyclic systems. For example, it has been used to prepare pyridazino[4,5-b]carbazole derivatives, which are investigated for their potential as antitumor agents. scielo.br

The synthesis of novel anti-prion compounds also demonstrates the precursor utility of the related 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold. nih.gov By systematically modifying this core, researchers have identified key structural requirements for activity, such as the presence of a tricyclic aromatic ring and specific substituents on the N-propyl side chain. nih.gov Similarly, derivatives of 1,2,3,9-tetrahydro-4H-carbazol-4-one have been synthesized as ligands for α1-adrenergic receptor subtypes. researchgate.net These examples underscore the value of the carbazolone nucleus as a foundational building block for creating complex molecules designed to interact with specific biological targets.

Structure-Based Drug Design Initiatives Utilizing the Carbazolone Nucleus

Modern drug discovery frequently employs structure-based drug design (SBDD), a rational approach where the three-dimensional structure of a biological target is used to design effective inhibitors. nih.gov The carbazolone nucleus is an excellent scaffold for such initiatives due to its rigid structure and versatile functionalization potential. nih.gov

Computational techniques like molecular docking are central to SBDD. nih.gov These methods predict how a small molecule, such as a carbazolone derivative, binds to the active site of a target protein. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

A recent example of SBDD is the development of novel degraders targeting the anaplastic lymphoma kinase (ALK) protein, a key target in certain cancers. acs.org Researchers designed a series of tetracyclic benzo[b]carbazolone-based degraders. The design process was guided by the co-crystal structure of an existing ALK inhibitor, and various linkers and hydrophobic tags were systematically evaluated to optimize potency and drug-like properties. acs.org This work led to the identification of lead compounds that induce ALK degradation in cancer cells, showcasing a cutting-edge application of the carbazolone scaffold in targeted protein degradation. acs.org

These initiatives highlight how the foundational structure of this compound and its relatives can be integrated into sophisticated, structure-guided drug discovery programs to develop next-generation therapeutic agents.

Perspectives and Emerging Research Frontiers in 3,4 Dihydro 1h Carbazol 2 9h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical Fischer indole (B1671886) synthesis, while foundational for producing tetrahydrocarbazoles, often requires harsh conditions. researchgate.netwjarr.com Modern research is intensely focused on developing greener and more efficient alternatives. These novel methodologies prioritize sustainability by employing metal-free conditions, renewable resources, and energy-efficient processes.

One prominent trend is the use of one-pot syntheses that minimize waste and improve efficiency. For instance, a metal-free, one-pot method has been developed to synthesize carbazoles from cyclohexanones and arylhydrazine hydrochlorides, using molecular oxygen as the oxidant. rsc.org Another innovative approach involves visible-light-promoted intramolecular C–H amination of 2-azidobiphenyls in aqueous solutions, which proceeds under mild conditions with nitrogen as the only byproduct. rsc.org This method has been successfully applied to the synthesis of various bioactive carbazole (B46965) alkaloids. rsc.org

The principles of green chemistry are also being integrated through the use of recoverable catalysts and alternative energy sources. Microwave-assisted synthesis, coupled with a magnetically recoverable palladium nanocatalyst on a biochar support, has been shown to drastically reduce reaction times for carbazole synthesis. organic-chemistry.org This technique avoids the need for expensive ligands and harsh conditions typically associated with palladium catalysis. organic-chemistry.org Furthermore, syntheses in environmentally benign aqueous media, facilitated by nanoreactors like reverse zinc oxide micelles, are emerging as a viable green protocol. nih.gov

Chemo-enzymatic synthesis represents another significant frontier, combining the precision of biological catalysts with the flexibility of chemical synthesis. Biotransformation systems utilizing a cascade of enzymes have been designed to produce a variety of carbazole derivatives. mdpi.com These enzymatic systems can display a broad substrate scope, allowing for the generation of structurally diverse carbazoles with different acyl substituents, starting from simple indole building blocks. mdpi.com

| Methodology | Key Features | Sustainability Aspect | Reference(s) |

| Metal-Free One-Pot Synthesis | Condensation, cyclization, and dehydrogenation sequence | Avoids heavy metal catalysts; uses O₂ as oxidant | rsc.org |

| Visible-Light Photoredox Catalysis | C-H amination in aqueous solution under mild conditions | Uses light as a renewable energy source; water as solvent | rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Use of recoverable palladium nanocatalyst on biochar | Reduced reaction times, energy efficiency, catalyst recycling | organic-chemistry.org |

| Chemo-enzymatic Synthesis | Multi-enzyme cascade for carbazole construction | High selectivity, mild reaction conditions, renewable catalysts | mdpi.com |

| Nanoreactor-Mediated Synthesis | Reactions in aqueous media using reverse micelles | Use of water as a green solvent, catalyst reusability | nih.gov |

Exploration of Underexplored Reaction Pathways for Derivatization

Beyond the synthesis of the core structure, current research is actively exploring new ways to functionalize the 3,4-dihydro-1H-carbazol-2(9H)-one scaffold to create novel derivatives with unique properties. The inherent reactivity of the molecule, particularly the ketone functionality and the adjacent methylene (B1212753) groups, provides multiple handles for chemical modification.

One area of exploration is the synthesis of heteroannulated carbazoles , where additional heterocyclic rings are fused to the carbazole framework. For example, 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a key intermediate for preparing isoxazolo- and pyrazolo-fused carbazoles. proquest.com These reactions open pathways to complex, polycyclic systems with potential applications in medicinal chemistry and materials science.

The ketone at the C-2 position is a prime target for derivatization. It can be transformed into oximes and subsequently other functionalities, or used in condensation reactions. For instance, reaction with malononitrile (B47326) can yield dicyanomethylene derivatives like 2-(1,2,3,4-tetrahydro-9H-carbazol-1-ylidene)propanedinitrile. researchgate.net The synthesis of spirocyclic derivatives, such as tetrahydrospiro[carbazole-1,2′- rsc.orguc.ptdithiolane], represents another pathway to create three-dimensionally complex molecules from the parent ketone. researchgate.net

Furthermore, the development of selective C-H activation and functionalization methods for the carbazole nucleus is a growing area of interest. These methods would allow for the direct introduction of substituents onto the aromatic or the cyclohexene (B86901) ring, bypassing the need for pre-functionalized starting materials and thus providing more efficient and atom-economical routes to novel derivatives.

| Derivatization Strategy | Target Position/Functionality | Resulting Structure | Reference(s) |

| Heteroannulation | C1-one and C2-acetyl group | Pyrazolo[3,4-a]carbazoles | proquest.com |

| Condensation Reaction | C2-ketone | Dicyanomethylene derivatives | researchgate.net |

| Spirocyclization | C1-ketone (isomer) | Spiro-dithiolane carbazoles | researchgate.net |

| Acylation | C1-position | 1-Acetyltetrahydrocarbazoles | proquest.com |

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, reactivity, and properties of molecules like this compound and its derivatives. Density Functional Theory (DFT) is a particularly powerful method used extensively in this field.

DFT calculations are employed to optimize molecular geometries, predict vibrational spectra (FT-IR), and calculate NMR chemical shifts, which show good correlation with experimental data. researchgate.netnih.govresearchgate.netnih.gov This synergy between theoretical prediction and experimental validation allows for unambiguous structure elucidation. For instance, DFT studies have been used to analyze the structure and spectroscopic parameters of various carbazole derivatives, helping to understand the influence of different substituents on the molecular framework. researchgate.netmdpi.com

Beyond structural analysis, computational methods are crucial for understanding electronic properties and predicting reactivity. Molecular Electrostatic Potential (MEP) maps, for example, can identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within a molecule, offering predictions about its chemical reactivity. nih.gov Analysis of Frontier Molecular Orbitals (HOMO-LUMO) provides insights into the electronic transitions and charge transfer characteristics of the molecule, which is vital for designing materials with specific optoelectronic properties. nih.govmdpi.com

In the context of drug discovery, molecular docking and molecular dynamics simulations are used to predict the binding affinity and interaction patterns of carbazole derivatives with biological targets like enzymes or receptors. researchgate.netmdpi.com These in silico studies help in understanding structure-activity relationships (SAR) and guide the design of more potent and selective bioactive compounds, saving significant time and resources in the experimental screening process. mdpi.com

| Computational Method | Application in Carbazolone Chemistry | Key Insights | Reference(s) |

| Density Functional Theory (DFT) | Geometry optimization, spectroscopic prediction, reaction mechanism studies | Accurate molecular structures, vibrational frequencies, NMR shifts, reaction energetics | nih.govresearchgate.netnih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites | Identification of nucleophilic and electrophilic centers | nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Understanding electronic properties | HOMO-LUMO energy gap, charge transfer characteristics | nih.govmdpi.com |

| Molecular Docking/Dynamics | Prediction of protein-ligand interactions | Binding affinity, structure-activity relationships (SAR), drug design | researchgate.netmdpi.com |

Integration with Modern Synthetic Technologies and Automation

The drive for higher efficiency, reproducibility, and throughput in chemical synthesis has led to the increasing adoption of modern technologies and automation. The synthesis of this compound and its derivatives is benefiting significantly from these advancements.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating many organic reactions, including the Fischer indole synthesis and palladium-catalyzed cross-couplings used to produce carbazoles. wjarr.comorganic-chemistry.orgresearchgate.net Microwave heating provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.

Flow chemistry , or continuous flow synthesis, offers another leap in synthetic efficiency and control. In a flow reactor, reagents are continuously pumped through a heated tube or coil, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology has been successfully applied to the Fischer indole synthesis to produce tetrahydrocarbazoles, achieving high yields and impressive production rates (e.g., 25 g per hour). uc.pt The advantages of flow chemistry include enhanced safety (small reaction volumes), scalability, and the potential for straightforward integration into multi-step, automated synthesis sequences.

These technologies are cornerstones of laboratory automation . By combining flow reactors, automated purification systems (like HPLC), and robotic handling, it is possible to create fully automated platforms for the synthesis and screening of libraries of carbazole derivatives. This high-throughput approach is invaluable for diversity-oriented synthesis, aiming to explore vast chemical spaces for the discovery of new bioactive compounds or functional materials. nih.govasianpubs.org The use of solid-supported reagents and catalysts, which can be packed into columns in a flow system, further simplifies purification and enhances the potential for automation. uc.pt

| Technology | Principle | Application to Carbazolone Synthesis | Advantages | Reference(s) |

| Microwave Synthesis | Rapid heating using microwave irradiation | Fischer indole synthesis, Pd-catalyzed reactions | Reduced reaction times, higher yields, improved purity | wjarr.comorganic-chemistry.orgresearchgate.net |

| Flow Chemistry | Continuous reaction in a tube/coil reactor | Fischer indole synthesis for tetrahydrocarbazoles | Precise control, enhanced safety, scalability, automation potential | uc.pt |

| Laboratory Automation | Integration of robotics, flow chemistry, and purification | High-throughput synthesis of carbazole libraries | Increased efficiency, reproducibility, rapid screening | uc.ptnih.govasianpubs.org |

| Biotransformation | Use of enzymes or whole-cell systems | Enzymatic synthesis of carbazole derivatives | High selectivity, green conditions, access to novel structures | mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dihydro-1H-carbazol-2(9H)-one, and how can regioselectivity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted indole derivatives or oxidation of tetrahydrocarbazoles. For regioselectivity, control reaction conditions (e.g., temperature, catalyst choice) and monitor intermediates via thin-layer chromatography (TLC). Use protecting groups for sensitive functional groups, as seen in analogous carbazole derivatives (e.g., 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm).

- IR : Confirm the ketone group (C=O stretch at ~1680–1720 cm).

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion verification and fragmentation patterns. Compare with databases for carbazole analogs .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. Refine structures with SHELXL , and visualize with ORTEP-3 for bond-length/angle validation . For disordered regions, apply restraints or constraints during refinement .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for separation. For polar byproducts, use reverse-phase HPLC with acetonitrile/water. Monitor purity via -NMR integration and melting-point analysis .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic and crystallographic data (e.g., unexpected bond angles in XRD vs. NMR coupling constants)?

- Methodological Answer : Reconcile discrepancies by:

- Performing 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- Re-examining XRD data for thermal motion artifacts or hydrogen bonding effects using SHELXL's displacement parameter tools .

- Cross-validating with computational methods (DFT calculations for optimized geometries) .

Q. What experimental design considerations are critical for studying the bioactivity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions at positions 3, 4, and 9. Test against target enzymes (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA).

- Docking Studies : Use AutoDock Vina to model interactions with active sites, prioritizing derivatives with high binding affinity .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) using software like GROMACS. Calculate pKa values via DFT-based methods (e.g., COSMO-RS) to assess protonation states .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.